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molecular formula C8H15NO3 B8535983 4,6,6-Trimethylmorpholine-3-carboxylic acid

4,6,6-Trimethylmorpholine-3-carboxylic acid

Cat. No. B8535983
M. Wt: 173.21 g/mol
InChI Key: VZBGRLPHMCTXFX-UHFFFAOYSA-N
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Patent
US07727985B2

Procedure details

To a suspension of 6,6-dimethyl-morpholine-3-carboxylic acid (Intermediate 19, 540 mg) in 17 ml of ethanol (under nitrogen) was added 100 mg of 10% Pd on charcoal and 830 ul (˜3 eq.) of 37% aqueous formaldehyde. The mixture was purged with hydrogen (balloon) and stirred at ambient temperature for 5 hrs. To the resulting gray mixture were added 4 ml of water and 4 ml of methanol to help dissolution. The catalyst was removed by filtration and the filtrate was concentrated to dryness. The residue was triturated with EtOAc. The generated white solid was filtered off and dried under high vacuum to give 574 mg of 4,6,6-trimethyl-morpholine-3-carboxylic acid (97% yield).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
830 μL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][NH:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][O:3]1.[CH2:12]=O>C(O)C.[Pd]>[CH3:12][N:6]1[CH2:7][C:2]([CH3:11])([CH3:1])[O:3][CH2:4][CH:5]1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
CC1(OCC(NC1)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCC(NC1)C(=O)O)C
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
830 μL
Type
reactant
Smiles
C=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with hydrogen (balloon)
ADDITION
Type
ADDITION
Details
To the resulting gray mixture were added 4 ml of water and 4 ml of methanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc
FILTRATION
Type
FILTRATION
Details
The generated white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1C(COC(C1)(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 574 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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